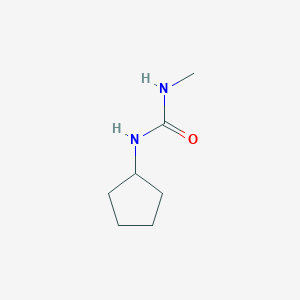
1-Cyclopentyl-3-methylurea
Cat. No. B3685915
M. Wt: 142.20 g/mol
InChI Key: UQHLFZVUHJUWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03984416
Procedure details


20.3 g of N-[4-(β-<2-methoxy-5-methyl-benzamido>-ethyl)-benzensulfonyl]-carbamic acid methyl ester (melting point 169° - 171° C) were dissolved in 100 ml of dioxane. After addition of 4.95 g of cyclopentylmethylamine, the whole was heated for 1 hour to the boiling temperature, under reflux. The clear solution was poured in a very diluted (about 0.25 %) aqueous ammonia solution, filtered with the use of charcoal and the filtrate was acidified with dilute hydrochloric acid. The N-[4-(β-<2-methoxy-5-methyl-benzamido>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-methyl-urea obtained was filtered off with suction. After recrystallization from methanol, it was found to melt at 147° - 149° C.





Identifiers


|
REACTION_CXSMILES
|
CO[C:3](=O)[NH2:4].[CH:6]1(CN)[CH2:10][CH2:9][CH2:8][CH2:7]1.[NH3:13].[O:14]1[CH2:19]COCC1>>[CH:6]1([NH:13][C:19](=[O:14])[NH:4][CH3:3])[CH2:7][CH2:8][CH2:9][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(N)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)CN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the whole was heated for 1 hour to the boiling temperature
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The clear solution was poured in
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with the use of charcoal
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)NC(NC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
